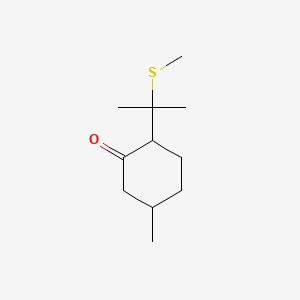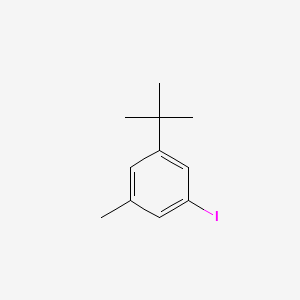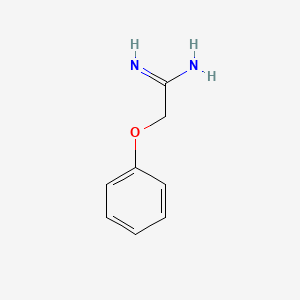
EINECS 285-906-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylformamide dimethyl acetal , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide dimethyl acetal is typically synthesized through the reaction of N,N-Dimethylformamide with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylformamide dimethyl acetal involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form and .
Substitution Reactions: It can react with nucleophiles to replace one of the methoxy groups with another functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.
Major Products Formed:
Hydrolysis: N,N-Dimethylformamide and methanol.
Substitution Reactions: Various substituted N,N-Dimethylformamide derivatives.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N,N-Dimethylformamide dimethyl acetal has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the N,N-Dimethylformamide group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N-Dimethylformamide dimethyl acetal exerts its effects involves its ability to act as a source of the N,N-Dimethylformamide group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide: A related compound with similar reactivity but different physical properties.
N,N-Dimethylacetamide: Another similar compound used in organic synthesis.
Dimethyl Sulfoxide: Shares some solvent properties but has different chemical reactivity.
Uniqueness: N,N-Dimethylformamide dimethyl acetal is unique due to its ability to act as a versatile reagent in organic synthesis, providing a convenient source of the N,N-Dimethylformamide group. Its specific reactivity and properties make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
85165-49-7 |
|---|---|
Formule moléculaire |
C11H20OS |
Poids moléculaire |
200.34 g/mol |
Nom IUPAC |
5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
HJFSNLWDUINFTB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1)C(C)(C)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)

![Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-](/img/structure/B8762401.png)




![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)

![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)
